REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([CH3:19])[CH:4]=[C:5]2[C:11]=1[C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[N:9][CH2:8][C:7](=[O:18])[NH:6]2.[Br:20]Br.C([O-])(O)=O.[Na+]>CO>[Br:20][C:4]1[N:3]([CH3:19])[C:2]([CH3:1])=[C:11]2[C:10]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[N:9][CH2:8][C:7](=[O:18])[NH:6][C:5]=12 |f:2.3|
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Name
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|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C=C2NC(CN=C(C21)C2=CC=CC=C2)=O)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The precipitate which forms is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
crystallized from methanol yielding 4.2 g of the compound of the title
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
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BrC=1N(C(=C2C1NC(CN=C2C2=CC=CC=C2)=O)C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |